3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-phenylsulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-22(13-15-27-19-7-2-1-3-8-19)24-14-12-18(16-24)26-21-11-10-17-6-4-5-9-20(17)23-21/h1-11,18H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDMXBHABQKINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a synthetic derivative that has drawn attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 330.41 g/mol
The compound features a quinoline moiety linked to a pyrrolidine ring, which is further substituted with a phenylthio group. This structural configuration is believed to play a crucial role in its biological activity.
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of 3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one against various cancer cell lines. For instance, it has shown significant cytotoxicity against MCF-7 breast cancer cells, comparable to established chemotherapeutic agents like Tamoxifen. The compound's ability to induce apoptosis in these cells suggests a mechanism that warrants further investigation.
| Cell Line | IC50 (µM) | Reference Compound | Remarks |
|---|---|---|---|
| MCF-7 | 15.2 | Tamoxifen (20 µM) | Induces apoptosis |
| HeLa | 18.5 | Doxorubicin (25 µM) | Moderate cytotoxicity |
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. The quinoline and pyrrolidine components may interact with cellular targets such as:
- Topoisomerases : Enzymes involved in DNA replication.
- Protein Kinases : Regulators of cell cycle progression.
In vitro studies suggest that the compound may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Study 1: Anticancer Activity in MCF-7 Cells
A recent study evaluated the anticancer properties of various derivatives of phenylthio-propanones, including our compound of interest. The results indicated that the compound significantly reduced cell viability in MCF-7 cells through mechanisms involving apoptosis and necrosis.
Study 2: Comparative Analysis with Other Compounds
In a comparative analysis, 3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one was tested alongside other quinoline derivatives. The study demonstrated that while some derivatives exhibited higher potency, our compound maintained a favorable profile regarding selectivity towards cancerous cells over normal cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Phenylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one, and what are the critical reaction conditions to optimize yield?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Quinoline Intermediate Formation : Cyclocondensation of aniline derivatives to generate the quinoline-2-yloxy moiety, often requiring acidic conditions (e.g., polyphosphoric acid) .
- Pyrrolidine Functionalization : Introduction of the phenylthio group via nucleophilic substitution, typically using sodium hydride as a base in anhydrous dichloromethane .
- Coupling Reactions : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation between intermediates. Microwave-assisted synthesis can enhance efficiency and yield .
- Critical Conditions : Temperature control (e.g., 0–5°C for exothermic steps), solvent purity (e.g., dried DMF), and inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing groups .
Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyrrolidine ring conformation, quinoline aromatic protons, and phenylthio group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₂₃H₂₁N₂O₂S) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks. SHELX software is widely used for refinement, particularly for resolving torsional angles in the pyrrolidine ring .
Q. What preliminary biological screening methods are used to assess this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase or protease targets) quantify IC₅₀ values. The quinoline moiety may intercalate DNA or inhibit topoisomerases .
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets such as EGFR or CYP450 enzymes, leveraging the compound’s planar quinoline and flexible pyrrolidine groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structural analogs of this compound?
- Methodological Answer :
- Comparative SAR Analysis : Tabulate analogs with modifications (e.g., trifluoromethyl vs. methoxy groups) and their IC₅₀ values. For example:
| Analog Structure | Target IC₅₀ (nM) | Key Modification |
|---|---|---|
| Trifluoromethyl-pyridine variant | 120 | Enhanced lipophilicity |
| Methoxyphenyl variant | 450 | Reduced metabolic stability |
- Metabolite Profiling : Use LC-MS to identify active metabolites. For instance, oxidative desulfurization of the phenylthio group may alter activity .
- Crystallographic Overlays : Compare binding modes of analogs using PDB data to identify steric or electronic clashes .
Q. What strategies improve the pharmacokinetic profile of this compound, particularly its solubility and metabolic stability?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated pyrrolidine) to enhance solubility.
- CYP450 Inhibition Studies : Co-incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots. Blocking oxidation at the quinoline 8-position with fluorine substitution reduces clearance .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to prolong half-life, validated via in vivo pharmacokinetic studies in rodent models .
Q. How can computational methods guide the optimization of this compound’s selectivity for a target receptor?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Simulate binding energy changes upon introducing substituents (e.g., replacing phenylthio with methylsulfonyl).
- Molecular Dynamics (MD) : Analyze conformational flexibility of the pyrrolidine ring over 100-ns simulations to identify rigidified analogs with improved target residence time .
- Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict off-target effects based on structural fingerprints .
Data Contradiction Analysis
Q. Why might this compound exhibit divergent activity in enzymatic vs. cell-based assays?
- Methodological Answer :
- Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Low Papp (<5 × 10⁻⁶ cm/s) suggests poor cellular uptake despite high enzymatic affinity .
- Efflux Pump Interaction : Perform assays with ABCB1 (P-gp) transfected cells. Co-administration with verapamil (an efflux inhibitor) can clarify if efflux reduces intracellular concentration .
Structural and Functional Comparisons
Q. How do structural analogs with alternative heterocycles compare in target binding?
- Methodological Answer :
- Crystallographic Data : Compare binding poses of quinoline vs. pyridine analogs. The quinoline nitrogen at position 1 forms a critical hydrogen bond with Asp89 in EGFR, absent in pyridine derivatives .
- Thermodynamic Profiles : Isothermal titration calorimetry (ITC) quantifies ΔH and ΔS changes, revealing entropy-driven binding for bulkier analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
